Diisopropyl malate

Description

Historical Context and Significance in Chiral Chemistry

The field of chiral chemistry, which studies molecules that are non-superimposable on their mirror images, has its roots in the mid-19th century. In 1848, Louis Pasteur's meticulous work separating the enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the groundwork for stereochemistry. wikipedia.orgnih.govnih.gov This discovery revealed that molecules can exist as "left-handed" and "right-handed" versions, or enantiomers, which can have profoundly different biological activities. wikipedia.orgnih.gov

In this context, naturally occurring chiral molecules, often referred to as the "chiral pool," became invaluable starting materials for chemists aiming to synthesize single-enantiomer products. Malic acid, a dicarboxylic acid found in fruits like unripe apples, is a prominent member of this chiral pool because it is inexpensive and commercially available in both of its enantiomeric forms. wikipedia.orgcolab.ws The esterification of malic acid with isopropanol (B130326) yields diisopropyl malate (B86768).

The significance of diisopropyl malate and similar chiral building blocks lies in their ability to impart chirality during a synthetic sequence, enabling the creation of enantiomerically pure compounds. chemimpex.com This is particularly crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful. nih.govnumberanalytics.com The application of malic acid derivatives like this compound as a chiral auxiliary was not extensively explored initially, but its potential was recognized as the field of asymmetric synthesis matured. colab.ws Its use provided an accessible and economic pathway for the stereoselective preparation of α-substituted carboxylic acids and other complex structures. colab.wsresearchgate.net

Scope and Evolution of Academic Inquiry into this compound

Academic research into this compound has evolved from its use as a simple chiral starting material to a sophisticated chiral auxiliary in complex asymmetric syntheses. Initially, its role was primarily as a precursor for creating molecules with defined stereocenters, leveraging the inherent chirality of the parent malic acid. researchgate.netresearchgate.net

A significant advancement in its application was its use as a chiral auxiliary to control the stereochemical outcome of reactions. A notable example is its use in the dynamic kinetic resolution (DKR) of α-bromo esters. colab.wsalfa-industry.com In a 2011 study, researchers reported the first L-malate-mediated DKR of α-bromo esters in nucleophilic substitution reactions, demonstrating its effectiveness in controlling stereoselectivity. colab.ws

The versatility of this compound is further highlighted by its successful application in the total synthesis of various bioactive molecules. For instance, (R)-(+)-diisopropyl malate served as the starting material for a concise, stereospecific synthesis of a key intermediate for neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for treating neurodegenerative diseases. nih.gov This synthesis involved a key Frater-Seebach diastereoselective alkylation step, where the malate derivative directed the formation of the desired stereoisomer with high selectivity. nih.gov Furthermore, this compound has been the starting point for the enantioselective synthesis of α-hydroxylated lactone lignans (B1203133), compounds that have shown potential in cancer research by inhibiting the proliferation of colon cancer cells. researchgate.netalfa-industry.comresearchgate.net

The table below summarizes key research findings demonstrating the evolution of this compound's application in academic synthesis.

| Year of Study | Application of this compound | Key Reaction Type | Synthesized Product Class | Significance |

| 2003 | Chiral Starting Material | Stereoselective Alkylation | α-Hydroxylated Lactone Lignans | Synthesis of enantiomerically pure lignans with potential anti-cancer activity. researchgate.netalfa-industry.com |

| 2008 | Chiral Starting Material | Frater-Seebach Alkylation | Chiral Pyrrolidine (B122466) Core | Concise synthesis of a key intermediate for potent and selective nNOS inhibitors. nih.gov |

| 2011 | Chiral Auxiliary | Dynamic Kinetic Resolution (DKR) | Aminoflavones, Dihydroquinoxalinones | First example of L-malate-mediated DKR, expanding the utility of malic acid derivatives as chiral auxiliaries. colab.ws |

Current Research Frontiers and Emerging Perspectives on this compound

Current research continues to build upon the established utility of this compound while exploring new applications and more efficient synthetic methods. The compound remains a valued chiral building block for developing pharmaceuticals and other bioactive molecules. chemimpex.com

Emerging perspectives are broadening the compound's application scope beyond traditional organic synthesis. Researchers are utilizing this compound in biochemical studies related to metabolic pathways, such as amino acid metabolism. chemimpex.com While malate itself is a known intermediate in the citrate (B86180) cycle, the use of its diisopropyl ester derivative offers a tool for specific research applications. chemimpex.comfrontiersin.org

Furthermore, this compound is finding applications in diverse industrial sectors. It is being explored for use in agrochemicals, potentially as an intermediate in the development of more environmentally benign pesticides. chemimpex.com In the cosmetics industry, its properties as a stabilizer or emulsifier are being investigated to improve the texture and performance of formulations. chemimpex.com

The table below outlines the current and emerging research areas for this compound.

| Research Area | Specific Application / Focus | Significance |

| Pharmaceutical Development | Continued use as a chiral building block for novel bioactive molecules. chemimpex.com | Essential for creating enantiomerically pure drugs with high efficacy and specificity. chemimpex.com |

| Biochemical Research | Used in studies of metabolic pathways, including amino acid metabolism. chemimpex.com | Provides a tool for investigating fundamental biological processes. |

| Agrochemicals | Intermediate in the synthesis of environmentally friendly pesticides. chemimpex.comnumberanalytics.com | Contributes to the development of sustainable agricultural practices. |

| Cosmetic Formulations | Acts as a stabilizer or emulsifier. chemimpex.com | Improves the physical properties and application of cosmetic products. |

| Green Chemistry | Synthesis using recyclable ionic liquid catalysts instead of traditional acids. google.com | Development of more efficient and environmentally sustainable production methods. |

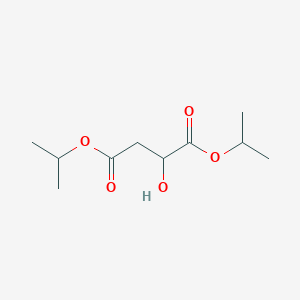

Structure

2D Structure

3D Structure

Properties

CAS No. |

6947-09-7 |

|---|---|

Molecular Formula |

C10H18O5 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

dipropan-2-yl 2-hydroxybutanedioate |

InChI |

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3 |

InChI Key |

XYVHRFVONMVDGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(C(=O)OC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Diisopropyl Malate and Its Stereoisomers

Esterification Reactions of Malic Acid with Isopropanol (B130326)

The most direct route to diisopropyl malate (B86768) is the esterification of malic acid with isopropanol. This reaction can be performed through various methods, including direct approaches and, more commonly, with the aid of catalysts to enhance reaction rates and yields.

Direct Esterification Approaches

Direct esterification involves reacting malic acid with isopropanol, typically under reflux conditions. smolecule.com The synthesis of (-)-Diisopropyl-L-Malate, for instance, is achieved through the esterification of (S)-malic acid with isopropanol. smolecule.com This method, while straightforward, often requires forcing conditions and may be slow without a catalyst. The reaction can be driven to completion by removing the water formed during the reaction.

Catalytic Enhancements in Diisopropyl Malate Synthesis

To improve the efficiency of the esterification process, various catalysts are employed. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by isopropanol.

Strong acids are commonly used as catalysts for the esterification of malic acid. smolecule.com Traditional methods often utilize inorganic acids such as sulfuric acid or hydrochloric acid. google.com For example, the preparation of diisopropyl (R)-(+)-malate can be achieved by reacting malic acid and isopropanol in the presence of an acid catalyst like sulfuric acid. Similarly, p-toluenesulfonic acid is another effective homogeneous acid catalyst for this reaction. google.com While effective, these homogeneous catalysts can lead to issues such as equipment corrosion and difficulties in product separation. google.com

A study on the esterification of malic acid with n-butanol highlighted that the use of different acid catalysts can lead to the formation of byproducts like esters of fumaric and maleic acids due to dehydration of malic acid or its ester. The choice of catalyst can influence the extent of these side reactions.

| Catalyst Type | Examples | Key Findings |

| Inorganic Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Effective but can cause corrosion and separation issues. google.comgoogle.com |

| Organic Acids | p-Toluenesulfonic Acid (p-TsOH) | A common and effective homogeneous catalyst. google.com |

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. google.com These catalysts, such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and sulfonated carbons, offer advantages like easy separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netstudysmarter.co.uk For instance, a study on the esterification of lactic acid with isopropanol demonstrated the effectiveness of Amberlyst 15 as a solid acid catalyst. researchgate.net In the context of malic acid esterification with n-butanol, the solid acid catalyst Amberlyst 36 Dry was found to provide an optimal balance between conversion and selectivity for the desired dibutyl malate, minimizing byproduct formation.

Dual-nuclear functionalized ionic liquids have also emerged as a novel catalytic system. google.com These catalysts exhibit high activity and selectivity, are structurally stable, and can be recycled multiple times, making them an environmentally friendly and cost-effective option. google.com

| Catalyst System | Examples | Advantages |

| Solid Acids | Ion-Exchange Resins (Amberlyst), Zeolites | Easy separation, reusability, reduced corrosion. researchgate.netstudysmarter.co.uk |

| Ionic Liquids | Dual-nuclear functionalized ionic liquids | High activity, high selectivity, recyclable, environmentally friendly. google.com |

Acid-Catalyzed Esterification (e.g., p-toluenesulfonic acid, inorganic acids)

Stereoselective Syntheses of this compound from Chiral Precursors

The synthesis of specific stereoisomers of this compound often requires starting from readily available chiral molecules. This approach is crucial for applications where enantiomeric purity is essential, such as in the pharmaceutical industry. chemimpex.com

Derivations from Tartaric Acid and its Esters

A prominent strategy for producing optically pure D-malic acid derivatives involves the stereoselective transformation of L-tartaric acid, an abundant and inexpensive natural product. google.com For instance, D-diisopropyl malate can be prepared from L-(+)-diisopropyl tartrate. google.com One method involves the reduction of L-(+)-diisopropyl tartrate using samarium iodide, which can yield D-diisopropyl malate in high yield (99%). google.com However, this method uses expensive and hazardous reagents. google.com

Another approach involves a multi-step process starting from L-diisopropyl tartrate, which is first converted to a cyclic sulfate (B86663) intermediate. google.com This intermediate is then reduced via catalytic hydrogenation to produce the D-diisopropyl malate derivative. google.com This process has been shown to produce the final product with high stereoselectivity and substantially 100% optical purity. google.com

| Precursor | Reagents/Method | Product | Yield | Optical Purity |

| L-(+)-Diisopropyl tartrate | Samarium Iodide reduction | D-Diisopropyl malate | 99% | High |

| L-Diisopropyl tartrate | Cyclic sulfate intermediate, catalytic hydrogenation | D-Diisopropyl malate | 50% (overall) | Substantially 100% |

These stereoselective methods, while potentially more complex than direct esterification, are indispensable for obtaining enantiomerically pure this compound, a key intermediate for the synthesis of complex chiral molecules. chesci.comresearchgate.net

Reduction of L-Diisopropyl Tartrate

A significant method for preparing D-diisopropyl malate involves the direct reduction of L-(+)-diisopropyl tartrate. google.com One notable approach utilizes samarium iodide, achieving a high yield of 99%. google.comgoogle.com However, the reagents used in this and similar methods can be expensive and hazardous, potentially limiting their use in large-scale production. google.com

The following table summarizes these reduction methods:

Table 1: Reduction Methods for this compound Synthesis| Starting Material | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| L-(+)-Diisopropyl Tartrate | Samarium Iodide | D-Diisopropyl Malate | 99% | google.comgoogle.com |

| L-Diisopropyl Tartrate (via cyclic sulfate) | Sodium Cyanoborohydride | D-Diisopropyl Malate | 50% | google.com |

Transformations from Aspartic Acid Derivatives

Optically pure malic acid and its derivatives can also be synthesized from α-amino acids like aspartic acid. google.com For instance, L-malic acid can be prepared from L-aspartic acid. google.com While the synthesis of D-malic acid from the less common and more expensive D-aspartic acid is also possible, the abundance of L-aspartic acid makes it a more practical precursor for L-malic acid derivatives. google.com Aspartic acid itself is involved in the malate-aspartate shuttle, where it undergoes interconversion with oxaloacetate, a direct precursor to malic acid. ambeed.com

Enzymatic and Biocatalytic Approaches to Malate Precursors

The biosynthesis of malic acid in microorganisms presents an alternative, eco-friendly route to its precursors. frontiersin.org Three primary metabolic pathways have been identified for the production of L-malic acid from glucose: the non-oxidative pathway, the oxidative pathway, and the glyoxylate (B1226380) cycle. tandfonline.com

Key enzymes involved in these pathways include:

Pyruvate carboxylase and malate dehydrogenase: These are crucial in the non-oxidative pathway. tandfonline.com

Isocitrate lyase and malate synthetase: These are the key enzymes in the glyoxylate cycle. frontiersin.orgresearchgate.net

Enzymatic conversion using fumarate (B1241708) hydratase, either immobilized or within whole cells, can convert fumarate into malic acid. frontiersin.org However, the cost associated with enzyme purification and product separation can be a drawback. frontiersin.org

Advanced Synthetic Strategies Involving this compound as a Starting Material

This compound is a valuable chiral building block for the synthesis of more complex, optically active molecules. smolecule.comchemimpex.com

Alkylation and Derivatization of Dialkyl Malates

The alkylation of dialkyl malates is a key strategy for creating new carbon-carbon bonds.

The Frater-Seebach alkylation is a well-established method for the stereoselective alkylation of chiral β-hydroxy esters, such as dialkyl malates. vander-lingen.nl This reaction typically employs a strong base like lithium diisopropylamide (LDA) to form a dianion, which then reacts with an alkyl halide. vander-lingen.nlnih.gov The stereoselectivity of this alkylation is influenced by the steric hindrance of the ester's alkyl groups. researchgate.net This method has been used in the synthesis of key intermediates for neuronal nitric oxide synthase (nNOS) inhibitors, starting from diisopropyl (R)-(+)-malate. acs.org

A modified procedure involves mixing the dialkyl malate, an electrophile like benzyl (B1604629) bromide, and lithium hexamethyldisilazide (LHMDS) together at low temperatures, which can lead to improved yields. researchgate.net

This compound serves as a starting material for the enantioselective synthesis of various compounds, including α-hydroxylated lactone lignans (B1203133). researchgate.netresearchgate.net These syntheses often involve stereoselective alkylation with different benzyl bromides. researchgate.net

Furthermore, enantioselective Michael-type additions of dialkyl malonates to β-arylethenesulfonyl fluorides have been achieved under high-pressure conditions, catalyzed by a tertiary amino-thiourea, yielding chiral alkanesulfonyl fluorides with high enantioselectivity. nih.govresearchgate.net

Diastereoselective Alkylation Studies (e.g., Frater-Seebach alkylation)

Utilization in Total Synthesis of Complex Chiral Molecules

Due to its inherent chirality, this compound, particularly its enantiomerically pure forms like the (S)-(-) and (R)-(+) isomers, serves as a valuable building block in the chiral pool method of asymmetric synthesis. smolecule.comtcichemicals.com This strategy utilizes readily available chiral compounds as starting materials to construct complex target molecules with specific stereochemistry, which is crucial for applications in pharmaceuticals and bioactive compounds. tcichemicals.comchemimpex.com

Total Synthesis of (-)-Wikstromol

Diisopropyl (S)-(−)-malate has been employed as a starting material in the total synthesis of (−)-wikstromol, an α-hydroxylated lactone lignan. sigmaaldrich.com The synthesis is efficient, producing enantiomerically pure lignans in a relatively short sequence. researchgate.net

Synthesis of a Chiral Pyrrolidine (B122466) Core for nNOS Inhibitors

Diisopropyl (R)-(+)-malate is the starting material for a concise synthesis of a key chiral intermediate, 2-(((3R,4R)-4-(Allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine. nih.govresearchgate.net This intermediate is essential for preparing novel and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govresearchgate.net

The synthesis hinges on two key transformations: a Frater-Seebach diastereoselective alkylation and a subsequent rapid intramolecular cyclization. nih.govresearchgate.net The use of diisopropyl (R)-(+)-malate as the chiral precursor ensures the correct stereochemistry in the final pyrrolidine core, which is critical for the biological activity of the nNOS inhibitors. nih.gov

Table 2: Examples of this compound in Total Synthesis

| Target Molecule/Intermediate | Chiral Starting Material | Key Reactions | Ref. |

|---|---|---|---|

| (-)-Wikstromol | Diisopropyl (S)-(−)-malate | Stereoselective alkylation | sigmaaldrich.comresearchgate.net |

| Chiral Pyrrolidine Core (for nNOS inhibitors) | Diisopropyl (R)-(+)-malate | Frater-Seebach diastereoselective alkylation, Intramolecular cyclization | nih.govresearchgate.netresearchgate.net |

Stereochemical Investigations and Chiral Purity Control of Diisopropyl Malate

Enantioselective Synthesis and Chiral Induction with Diisopropyl Malate (B86768)

The enantiomers of diisopropyl malate, such as diisopropyl (R)-(+)-malate and diisopropyl (S)-(-)-malate, serve as pivotal starting materials and chiral auxiliaries in the synthesis of complex chiral molecules. chemimpex.comnih.gov

A key application of this compound is in diastereoselective alkylation reactions, a powerful method for creating new stereogenic centers. The Frater-Seebach alkylation protocol is a notable example where dialkyl malates are used to achieve high stereoselectivity. nih.gov In this process, the malate is typically deprotonated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form an enolate, which then reacts with an electrophile like an alkyl halide. nih.govresearchgate.net

Research has shown that this method can be optimized to improve yields. researchgate.net For instance, one modified procedure involves mixing the dialkyl malate, an electrophile (e.g., benzyl (B1604629) bromide), and LHMDS together at low temperatures (-78 °C) and then allowing the mixture to warm. researchgate.net This approach can enhance the yield of the alkylated product. researchgate.net The alkylation of chiral malates proceeds without racemization, demonstrating "self-reproduction of chirality" with diastereoselectivities often exceeding 95%. researchgate.net

Table 1: General Conditions for Frater-Seebach Diastereoselective Alkylation

| Parameter | Condition | Source |

| Starting Material | Diisopropyl (R)-(+)-malate | nih.gov |

| Base | 2 equivalents (e.g., LHMDS) | nih.gov |

| Initial Temperature | -78 °C | nih.gov |

| Intermediate Temp. | 0 °C (for 20 min) | nih.gov |

| Reaction Temperature | -78 °C (upon addition of electrophile) | nih.gov |

| Electrophile | e.g., Benzyl bromides | researchgate.netiupac.org |

| Diastereoselectivity | >95% | researchgate.net |

This table represents a generalized procedure; specific conditions may vary based on the substrate and electrophile.

This compound is highly valued as a chiral building block, a molecule that is incorporated into a larger structure and imparts its chirality to the final product. chemimpex.comwiley.com Its utility is demonstrated in the asymmetric synthesis of a wide range of bioactive compounds and complex molecules. chemimpex.comresearchgate.net

Key applications include:

Synthesis of Lignans (B1203133): Commercially available this compound is the starting material for the efficient, enantioselective synthesis of α-hydroxylated lactone lignans. researchgate.netresearchgate.netiupac.org This synthesis involves stereoselective alkylation followed by several transformation steps to yield the target lignans. iupac.org

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Diisopropyl (R)-(+)-malate is the starting material for a concise, stereospecific synthesis of the chiral pyrrolidine (B122466) core of potent and highly selective nNOS inhibitors. nih.govnih.gov These inhibitors are being investigated as potential therapeutics for neurodegenerative diseases. nih.gov The key steps in this synthesis are a Frater-Seebach diastereoselective alkylation and a subsequent intramolecular cyclization. nih.govnih.gov

Other Bioactive Heterocycles: Diisopropyl L-malate has been employed as a chiral auxiliary in the asymmetric syntheses of aminoflavones and dihydroquinoxalinones. koreascience.kr

Table 2: Examples of this compound as a Chiral Building Block

| Starting Enantiomer | Target Molecule/Class | Key Synthetic Step | Source |

| This compound | α-Hydroxylated lactone lignans | Stereoselective alkylation | researchgate.netiupac.org |

| Diisopropyl (R)-(+)-malate | Chiral pyrrolidine core for nNOS inhibitors | Frater-Seebach alkylation | nih.govnih.gov |

| Diisopropyl L-malate | Aminoflavones, Dihydroquinoxalinones | Asymmetric synthesis (as chiral auxiliary) | koreascience.kr |

Diastereoselective Alkylation in Chiral Synthesis

Methodologies for Stereoisomeric Purity Determination

Ensuring the stereoisomeric purity, or enantiomeric excess (ee), of chiral compounds like this compound is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. epa.govlibretexts.org A variety of analytical techniques are used for this purpose. epa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. canada.ca Since enantiomers have identical NMR spectra in an achiral environment, chiral derivatizing agents or chiral solvating agents are used to create diastereomeric species that are distinguishable by NMR. libretexts.orgcanada.ca

A widely used method for determining the enantiomeric excess of chiral alcohols and amines involves derivatization with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The chiral compound of interest is reacted with an enantiomerically pure form of Mosher's acid chloride, such as (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride, to form diastereomeric esters. google.comgoogle.com

These resulting diastereomers have distinct chemical shifts in their ¹H NMR spectra, allowing for the quantification of each stereoisomer. google.com This technique has been successfully applied to determine the optical purity of this compound derivatives. google.com In one documented case, ¹H NMR analysis of the MTPA ester of a this compound derivative on a 300 MHz spectrometer showed a 100% enantiomeric excess, confirming that the synthetic reactions proceeded with high stereoselectivity and without racemization. google.com

Chromatography is a fundamental technique for the separation and analysis of stereoisomers. researchgate.net The approach differs for diastereomers and enantiomers.

Diastereomers: As chemically distinct compounds, diastereomers have different physical properties and can typically be separated by standard chromatographic techniques such as flash chromatography or fractional crystallization. researchgate.netgoogle.com

Enantiomers: Enantiomers possess identical physical properties in achiral environments and require chiral separation methods. researchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving separation. nih.gov For example, Chiralcel columns are often used in normal-phase liquid chromatography to resolve enantiomers. nih.gov The separated enantiomers can then be quantified, often using UV detection. nih.gov These methods are implemented for routine quality control to monitor the chiral purity of desired compounds during process development. nih.gov

Applications of Diisopropyl Malate in Advanced Organic Synthesis

Utilization as a Chiral Synthon for Bioactive Molecules

The stereochemical integrity of diisopropyl malate (B86768) makes it an excellent starting material for the enantioselective synthesis of a variety of bioactive compounds. Its utility stems from the ability to selectively manipulate its ester and hydroxyl functionalities to introduce new stereocenters with a high degree of control.

Applications in Agrochemical Synthesis

Diisopropyl malate is recognized as a valuable intermediate in the production of agrochemicals. chemimpex.comframochem.com Malic acid and its derivatives are considered important chiral starting materials for the synthesis of complex agrochemicals and pharmaceuticals. google.com The precise structure and purity of these intermediates, such as this compound, are crucial for the efficacy of the final agricultural products. framochem.com While specific examples of its direct use in commercially available agrochemicals are not extensively detailed in the provided search results, its role as a chiral building block suggests its utility in creating stereochemically defined active ingredients for crop protection or performance enhancement. chemimpex.comframochem.com

Role as a Chiral Solvent or Co-solvent in Chemical Reactions

Beyond its use as a synthetic precursor, this compound can also function as a chiral medium to influence the stereochemical outcome of a reaction. When used as a solvent or co-solvent, it can induce chirality in achiral substrate molecules.

Research has shown that symmetric carbonyl compounds, when dissolved in chiral solvents like diethyl malate (a closely related compound), exhibit induced circular dichroism (i.c.d.). cdnsciencepub.com This phenomenon indicates that the chiral environment provided by the malate ester can induce optical activity in the n-π* transition of the carbonyl group. cdnsciencepub.com While the provided information focuses on diethyl malate, it suggests that this compound could behave similarly, creating a chiral environment that can influence the stereoselectivity of reactions involving dissolved substrates. This application is particularly relevant in the field of asymmetric synthesis, where the generation of a single enantiomer of a chiral product is desired.

Computational and Theoretical Studies on Diisopropyl Malate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry, and to exploring its various possible conformations. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to optimize the molecular structure of diisopropyl malate (B86768). mdpi.comresearchgate.net These calculations solve the Schrödinger equation for the molecule, providing not only the geometry but also vibrational frequencies that can be compared with experimental spectroscopic data (e.g., from FT-IR and Raman spectroscopy) to validate the calculated structure. researchgate.netmdpi.com

Below is a table summarizing typical data obtained from quantum chemical calculations for a molecule like diisopropyl malate.

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The 3D coordinates of each atom corresponding to a minimum on the potential energy surface. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, used to confirm a true minimum and for comparison with IR/Raman spectra. | DFT, HF |

| Conformational Energies | Relative energies of different stable conformations of the molecule. | DFT, MP2 |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, HF |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Semi-empirical (e.g., PM3), DFT |

This table is illustrative and the specific values would be obtained from actual calculations on this compound.

Density Functional Theory (DFT) Investigations of Reactivity and Interactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. wikipedia.orgnih.gov DFT methods are used to calculate a variety of electronic properties that act as descriptors of chemical reactivity. mdpi.comfrontiersin.org

Key reactivity descriptors calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution on the molecule's surface. mdpi.commdpi.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be electron-rich sites.

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT help to identify the specific atoms within the molecule that are most likely to be involved in electrophilic, nucleophilic, or radical attacks. mdpi.com

DFT is also employed to study intermolecular interactions, such as how this compound might interact with other molecules, solvents, or a catalytic surface. frontiersin.org By modeling these interactions, researchers can predict binding affinities and understand the forces driving complex formation.

The following table outlines key DFT-derived reactivity descriptors.

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Significance |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

| HOMO-LUMO Gap | E_gap = E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. |

These formulas provide the basis for calculating the descriptors from the energies of the frontier molecular orbitals.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.commdpi.com For reactions involving this compound, such as its synthesis (esterification of malic acid) or its hydrolysis, computational methods can provide a detailed picture of the entire process.

The typical workflow for modeling a reaction mechanism includes:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures. numberanalytics.com

Transition State (TS) Search: The most critical step is locating the transition state, which is the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. Various algorithms are used to find the TS structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Stereochemical Prediction and Rational Design via In Silico Methods

In silico methods are invaluable for predicting and understanding the stereochemistry of reactions and for the rational design of new molecules with desired properties. researchgate.netfrontiersin.org Malic acid, the precursor to this compound, is a chiral molecule, existing as D- and L-isomers. The stereochemistry of this compound is therefore of significant interest.

Computational approaches can be used to:

Predict Stereochemical Outcomes: In reactions where a new chiral center is formed, or in reactions of chiral molecules, computational modeling can predict which stereoisomer will be the major product. nih.govresearchgate.net By calculating the energies of the transition states leading to different stereoisomers, the stereoselectivity of a reaction can be estimated. The transition state with the lower energy will correspond to the faster-forming, and thus major, product.

Rational Design of Catalysts: For stereoselective syntheses, computational methods can aid in the design of chiral catalysts. By modeling the interaction between the substrate (e.g., a precursor to this compound) and various potential catalysts, researchers can identify catalyst structures that are most likely to favor the formation of one stereoisomer over another. researchgate.net

Understanding Enzyme Stereoselectivity: If this compound is a substrate for an enzyme, computational docking and molecular dynamics (MD) simulations can be used to model how the molecule fits into the enzyme's active site. researchgate.net These simulations can reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for the enzyme's ability to distinguish between different stereoisomers, providing a basis for enzyme engineering to alter or improve this selectivity. researchgate.net

Industrial Chemical Process Research and Optimization for Diisopropyl Malate Production

Scalable Synthesis Routes for Diisopropyl Malate (B86768) Production

The primary and most economically feasible route for the industrial synthesis of diisopropyl malate is the direct Fischer-Speier esterification of L-malic acid with isopropanol (B130326). This reaction is an acid-catalyzed equilibrium process where the carboxylic acid and alcohol react to form the ester and water.

HOOC-CH(OH)-CH₂-COOH + 2 CH(CH₃)₂OH ⇌ (CH₃)₂CHOOC-CH(OH)-CH₂-COO-CH(CH₃)₂ + 2 H₂O (Malic Acid) + (Isopropanol) ⇌ (this compound) + (Water)

For large-scale production, this reaction is typically carried out in batch or continuous reactors. The key challenge in scaling this process is managing the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically isopropanol, as it is relatively inexpensive and can serve as a solvent) or by continuously removing the water byproduct as it is formed.

While alternative routes exist in principle, such as using more reactive derivatives of malic acid like acyl chlorides or malic anhydride, they are generally not favored for bulk industrial production due to several factors:

Higher Cost of Starting Materials: Acyl chlorides and anhydrides are significantly more expensive than malic acid.

Harsh Reaction Conditions & Byproducts: Reactions involving acyl chlorides produce corrosive hydrogen chloride (HCl) gas, which requires specialized equipment and neutralization procedures.

Therefore, direct esterification remains the dominant and most studied scalable synthesis route for this compound.

Process Efficiency and Yield Enhancement Strategies

Maximizing process efficiency and product yield is critical for the commercial viability of this compound production. Strategies focus on optimizing reaction parameters to favor the forward reaction and minimize side reactions.

Driving the Equilibrium: The most effective strategy for yield enhancement is the removal of water from the reaction mixture. In an industrial setting, this is commonly achieved through azeotropic distillation. An inert entrainer, such as toluene (B28343) or cyclohexane, is added to the reaction mixture. This solvent forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in a phase separator (e.g., a Dean-Stark apparatus). The water is separated, and the entrainer is returned to the reactor, effectively driving the reaction to completion.

Optimization of Reaction Conditions: The yield of this compound is highly dependent on the molar ratio of reactants, temperature, and catalyst concentration.

Molar Ratio: Increasing the molar ratio of isopropanol to malic acid shifts the equilibrium towards the formation of the diester. While a stoichiometric ratio is 1:2 (acid:alcohol), industrial processes often use a significant excess of isopropanol (e.g., ratios from 1:4 to 1:10) to maximize the conversion of the more valuable malic acid.

Temperature: Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of isopropanol to propene or the thermal decomposition of malic acid. The optimal temperature range is typically between 80°C and 120°C, depending on the catalyst and pressure used.

The table below illustrates the typical influence of key parameters on reaction yield, based on general principles of esterification.

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Molar Ratio (Isopropanol:Malic Acid) | Low (e.g., 2.5:1) | Moderate Yield (~75-85%) | Equilibrium is not strongly shifted; incomplete conversion of malic acid. |

| High (e.g., 6:1) | High Yield (>95%) | Excess alcohol drives the reaction forward per Le Châtelier's principle. | |

| Temperature | Optimal (e.g., 90-110°C) | High Yield, Minimal Byproducts | Balances sufficient reaction rate with thermal stability of reactants and products. |

| Excessive (>130°C) | Decreased Yield | Promotes side reactions like alcohol dehydration and acid decomposition. | |

| Water Removal | None (Closed System) | Low Yield (Equilibrium Limited) | The reverse reaction (hydrolysis) proceeds, limiting product formation. |

| Continuous Removal | Very High Yield (>98%) | Effectively eliminates the reverse reaction, driving the process to completion. |

Catalyst Systems for Industrial-Scale Production

Catalyst selection is a crucial decision in the industrial synthesis of this compound, impacting reaction rate, process safety, and downstream purification requirements. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts: These are soluble in the reaction medium.

Examples: Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Advantages: They are highly active, effective at low concentrations, and relatively inexpensive.

Disadvantages: Their use presents significant industrial challenges. They are highly corrosive, requiring specialized corrosion-resistant reactors. Post-reaction, the catalyst must be neutralized with a base (e.g., sodium bicarbonate), which generates a large volume of salt-containing aqueous waste. The separation process is multi-step and can lead to product loss in emulsions.

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. They represent a more modern and environmentally benign approach.

Examples: Strong acid ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides like sulfated zirconia.

Disadvantages: They can be more expensive upfront than homogeneous catalysts and may exhibit lower activity, requiring higher catalyst loading or longer reaction times. They can also be susceptible to deactivation over time due to fouling or leaching.

The choice between these systems depends on a trade-off between initial investment, operational costs, reaction efficiency, and environmental impact.

| Catalyst Type | Example | Industrial Advantages | Industrial Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | High activity, low initial cost. | Corrosive, difficult to separate, generates significant aqueous waste upon neutralization. |

| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | High activity, less oxidizing than H₂SO₄. | Requires neutralization and separation, generates waste. |

| Heterogeneous | Acidic Ion-Exchange Resin (e.g., Amberlyst-15) | Easily separated by filtration, reusable, non-corrosive, minimal waste generation. | Higher initial cost, potential for thermal degradation at high temperatures, may have lower activity. |

| Heterogeneous | Zeolites | High thermal stability, shape-selectivity can reduce side reactions. | Can be susceptible to deactivation by water, may require higher temperatures. |

Separation and Purification Technologies in Large-Scale Manufacturing

After the reaction reaches the desired conversion, a multi-step downstream process is required to isolate this compound at high purity. The specific sequence depends on the catalyst system used.

Catalyst Removal:

For Homogeneous Catalysts: The reaction mixture is cooled and transferred to a washing vessel. It is neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to quench the acid catalyst. This is followed by several water washes to remove the resulting salts and any unreacted malic acid. The organic and aqueous layers are separated.

For Heterogeneous Catalysts: The process is simpler. The solid catalyst is removed from the reaction mixture by filtration or decantation. The recovered catalyst can then be washed and prepared for reuse.

Excess Reactant Recovery: The crude organic phase contains the product, excess isopropanol, and any solvent/entrainer used. The excess isopropanol and entrainer (e.g., toluene) are more volatile than the product and are removed via atmospheric distillation. The recovered solvent/alcohol mixture can be purified and recycled back into the synthesis step, improving process economics.

Final Product Purification: The remaining crude this compound may still contain small amounts of monoester (isopropyl malate), unreacted malic acid, and other high-boiling impurities. The final purification step is almost universally vacuum distillation . This compound has a high boiling point (approximately 275-280°C at atmospheric pressure), and distilling at this temperature would cause significant thermal decomposition. By reducing the pressure, the boiling point is lowered substantially, allowing the product to be distilled away from non-volatile impurities (like residual salts or unreacted acid) and separated from other close-boiling components, yielding a final product with high purity (>99%).

Future Directions in Diisopropyl Malate Research

Emerging Synthetic Methodologies for Diisopropyl Malate (B86768)

Traditional synthesis of diisopropyl malate typically involves the esterification of malic acid with isopropanol (B130326), often requiring catalysts that can present environmental or separation challenges. Future research is shifting towards greener and more efficient synthetic routes.

One of the most promising areas is the use of biocatalysis. Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are being investigated for their efficacy in catalyzing the acylation and esterification processes under mild conditions. bme.hu Enzymatic synthesis offers high selectivity, reduces the generation of byproducts, and operates in environmentally benign solvent systems, aligning with the principles of green chemistry. The kinetic resolution of various racemic amines using diisopropyl malonate (a related compound) as an acylating agent catalyzed by lipases highlights the potential of enzymatic processes in reactions involving such diesters. bme.hu

Another emerging trend is the development of advanced catalytic systems for the direct esterification of malic acid. Research into the synthesis of similar diesters, such as diisoamyl-DL-malate, has utilized solid acid catalysts like ion exchange resins (e.g., Amberlyst® 15) and p-toluenesulfonic acid to drive the reaction to completion while simplifying catalyst recovery. google.com Future methodologies for this compound are expected to explore a wider range of heterogeneous catalysts, including zeolites and functionalized mesoporous silica, to enhance reaction rates, improve yields, and allow for continuous flow processes, thereby increasing industrial scalability and sustainability.

| Synthetic Method | Key Features | Potential Advantages | References |

| Enzymatic Synthesis | Uses lipases (e.g., Candida antarctica lipase B) as biocatalysts. | High enantioselectivity, mild reaction conditions, reduced waste, environmentally friendly. | bme.hu |

| Heterogeneous Catalysis | Employs solid acid catalysts (e.g., ion exchange resins, zeolites). | Ease of catalyst separation and recycling, potential for continuous flow reactions, improved process efficiency. | google.com |

Novel Applications in Chemical Materials Science and Green Chemistry

Beyond its role in fine chemical synthesis, future research is set to explore the application of this compound in materials science and as a functional ingredient in green formulations.

A significant opportunity lies in its use as a bio-based plasticizer for biodegradable polymers. Polymers like polylactic acid (PLA) are derived from renewable resources but can be brittle. google.commdpi.com The addition of a plasticizer is crucial to improve their flexibility and processability. Related diesters, such as diisopropyl adipate (B1204190) and diethyl sebacate, have already been identified as effective plasticizers for PLA. google.com Given that this compound can be derived from bio-based malic acid, it represents a compelling candidate for a fully biodegradable and bio-based polymer system. Research in this area would focus on evaluating its miscibility with polymer matrices, its effect on mechanical properties (such as tensile strength and elongation), and its long-term stability.

In the realm of green chemistry, malic acid diesters are being investigated as a new family of high-performance, eco-friendly surfactants. google.com These compounds exhibit desirable properties for applications where low foam generation is critical, such as in coatings, inks, and agricultural formulations. google.com this compound, being a low-viscosity liquid with good solubility characteristics, could function as a green solvent or emollient in cosmetic and personal care products, replacing less sustainable alternatives. chemimpex.comriverlandtrading.com Its potential use in developing environmentally friendly pesticides is also an area of interest. chemimpex.com

| Potential Application | Relevant Field | Description of Use | References |

| Bio-based Plasticizer | Materials Science / Polymer Chemistry | To be blended with biodegradable polymers like Polylactic Acid (PLA) to enhance flexibility and workability. | google.commdpi.com |

| Green Surfactant | Green Chemistry / Formulation Science | Use as a low-foaming, biodegradable surfactant in industrial, agricultural, or coating applications. | google.com |

| Sustainable Solvent/Emollient | Green Chemistry / Cosmetics | To act as a carrier, solvent, or conditioning agent in cosmetic formulations, replacing traditional petrochemical-based ingredients. | chemimpex.comriverlandtrading.com |

Advanced Analytical and Computational Approaches for this compound Studies

To fully understand and engineer the properties of this compound, future research will increasingly rely on a combination of advanced analytical techniques and computational modeling.

For structural elucidation and purity assessment, the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is becoming standard. nih.govtheanalyticalscientist.com While 1H and 13C NMR provide detailed information about the molecular structure and stereochemistry, high-resolution mass spectrometry (HRMS) confirms the elemental composition and can be used to identify trace impurities or degradation products. unl.ptpnnl.gov Tandem MS (MS/MS) techniques can further be used to study fragmentation patterns, which aids in the structural confirmation of this compound and its reaction products. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities. mdpi.comresearchgate.net DFT calculations can be used to investigate the electronic structure, molecular orbital energies, and charge distribution of this compound. nih.gov This information provides insight into the molecule's reactivity, stability, and intermolecular interactions. Such studies can help predict its behavior as a solvent or plasticizer, guide the design of new synthetic catalysts, and interpret experimental spectroscopic data with greater accuracy. mdpi.comrsc.org

| Approach | Technique/Method | Application to this compound Research | References |

| Analytical Chemistry | NMR Spectroscopy (1H, 13C) | Detailed structural characterization, stereochemical analysis, purity assessment. | unl.ptpnnl.gov |

| Mass Spectrometry (HRMS, MS/MS) | Precise mass determination, impurity profiling, fragmentation analysis for structural confirmation. | nih.govresearchgate.net | |

| Computational Chemistry | Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, molecular stability, and spectroscopic signatures. | mdpi.comnih.gov |

Interdisciplinary Research Opportunities Involving this compound

The expanding scope of this compound research creates numerous opportunities for collaboration across different scientific disciplines. Integrating expertise from various fields will be crucial for translating fundamental discoveries into practical innovations.

One major area for interdisciplinary work is in biomedical materials and pharmacology . This would involve collaborations between organic chemists synthesizing this compound derivatives, materials scientists developing biodegradable polymer blends for medical devices or drug delivery systems, and pharmacologists evaluating the biocompatibility and efficacy of these new materials. dovepress.comresearchgate.net For instance, the use of this compound as a chiral starting material for synthesizing lignans (B1203133) with anti-cancer properties necessitates joint efforts between synthetic chemists and oncologists to design and test novel therapeutic agents. chesci.comresearchgate.netalfa-industry.com

Another promising avenue is in sustainable agriculture and food science . Chemists developing greener synthetic routes for this compound could partner with agricultural scientists to test its efficacy and environmental impact as a component in novel pesticide formulations. chemimpex.com Similarly, its application as a flavoring agent invites collaboration with food technologists and sensory scientists to evaluate its taste profile and stability in various food products. chemimpex.comalfa-industry.comnih.gov

Finally, the synergy between experimental and computational chemistry represents a significant research opportunity. Experimental chemists synthesizing and testing this compound can collaborate with computational chemists performing DFT calculations to build robust models that predict material properties and reaction outcomes. mdpi.com This integrated approach can accelerate the discovery cycle, enabling a more rational design of new materials and processes based on the unique properties of this compound.

Q & A

Q. What are the standard methods for synthesizing and characterizing diisopropyl malate in laboratory settings?

this compound is synthesized via esterification of L-(-)-malic acid with isopropanol under controlled conditions. Key steps include acid catalysis (e.g., sulfuric acid), refluxing, and purification through column chromatography. Structural confirmation is achieved via -NMR, FAB-MS, and optical rotation measurements to verify enantiomeric purity. For example, L-(-)-diisopropyl malate exhibits a specific optical rotation of .

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization involves adjusting reaction parameters such as molar ratios of reactants (e.g., 1:2.5 for malic acid:isopropanol), catalyst concentration, and reaction time. Solvent choice (e.g., anhydrous conditions) and temperature control (reflux at 80–100C) are critical. Post-synthesis purification via fractional distillation or chromatography improves purity .

Q. What analytical techniques are essential for confirming the purity of this compound?

Purity is assessed using:

- Chromatography : HPLC with chiral columns to resolve enantiomers.

- Spectroscopy : -NMR (e.g., characteristic peaks for ester groups at 1.2–1.4 ppm) and FT-IR (C=O stretch at 1730–1750 cm).

- Mass spectrometry : FAB-MS or HR-FAB-MS to confirm molecular ion peaks (e.g., [M+H] for this compound at m/z 234) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations improve the understanding of this compound’s physicochemical properties?

MD simulations with force fields like GAFF or CHARMM36 predict properties such as density, compressibility, and solvation behavior. For example, deviations between simulated and experimental density values (e.g., ±5% in diisopropyl ether analogs) highlight the need for parameter refinement. These models guide solvent selection and stability studies under varying temperatures/pressures .

Q. What strategies resolve contradictions in enantiomeric purity data for this compound?

Discrepancies in optical rotation or chromatographic retention times may arise from residual solvents or incomplete esterification. Mitigation includes:

- Repetitive purification : Multiple column chromatography passes.

- Cross-validation : Combining NMR, MS, and polarimetry.

- Chiral derivatization : Using resolving agents (e.g., Mosher’s acid) to enhance analytical accuracy .

Q. How do structural modifications (e.g., alkyl chain length) influence this compound’s bioactivity?

Comparative studies of dialkyl malates (e.g., di-n-hexyl vs. diisobutyl) reveal that longer alkyl chains enhance lipophilicity but reduce aqueous solubility. Structure-activity relationships (SAR) are established via cytotoxicity assays (e.g., IC values) and logP measurements. For instance, diisopentyl malate shows higher membrane permeability than diisopropyl analogs .

Q. What experimental designs address challenges in this compound’s stability during storage?

Stability studies under accelerated conditions (40C/75% RH) monitor degradation via:

- Kinetic modeling : Zero/first-order decay rates.

- Degradant identification : LC-MS for oxidation/hydrolysis byproducts.

- Packaging optimization : Amber glass vials with nitrogen inerting to prevent photolysis and oxidation .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s applications?

Example PICOT question:

- P (Population): In vitro cancer cell lines

- I (Intervention): This compound exposure at 10–100 μM

- C (Comparison): Untreated controls or other malate esters

- O (Outcome): Cytotoxicity (IC) and apoptosis markers

- T (Time): 48–72 hours This framework ensures focused hypotheses and alignment with existing literature gaps .

Q. What statistical methods are suitable for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC values. Pairwise comparisons (Student’s t-test) and ANOVA assess significance across multiple groups. Software tools like GraphPad Prism or R packages (e.g., drc) facilitate robust analysis .

Data Presentation Guidelines

Q. How should researchers present this compound data in publications?

Follow ACS journal standards:

- Tables : Summarize synthesis yields, spectral data, and bioactivity results.

Example:

| Compound | Yield (%) | IC (μM) | |

|---|---|---|---|

| L-(-)-Diisopropyl malate | 56 | -34° | 45.2 |

| Di-n-hexyl malate | 71 | +10.8° | 62.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.